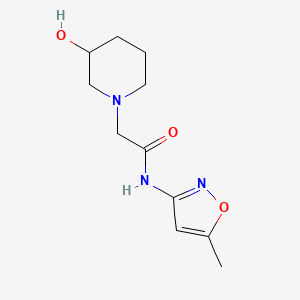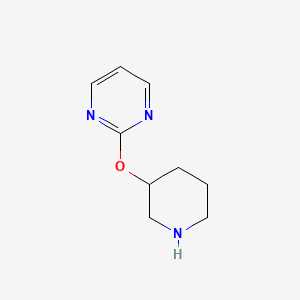![molecular formula C6H9BO3S B1462944 [5-(甲氧基甲基)-2-噻吩基]硼酸 CAS No. 2096337-65-2](/img/structure/B1462944.png)
[5-(甲氧基甲基)-2-噻吩基]硼酸
描述
“[5-(Methoxymethyl)-2-thienyl]boronic acid” is a boronic acid derivative with the CAS Number: 2096337-65-2. It has a molecular weight of 173.02 . The IUPAC name for this compound is (5-(methoxymethyl)-1H-1lambda3-thiophen-2-yl)boronic acid .
Synthesis Analysis
Boronic acids are considered as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The InChI code for “[5-(Methoxymethyl)-2-thienyl]boronic acid” is 1S/C6H10BO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3,8-9,11H,4H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, such as “[5-(Methoxymethyl)-2-thienyl]boronic acid”, have unique physicochemical and electronic characteristics. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Physical and Chemical Properties Analysis
“[5-(Methoxymethyl)-2-thienyl]boronic acid” is stored at -20°C . and is in powder form . The compound’s storage temperature and physical form are important factors to consider for its handling and storage.科学研究应用
有机合成
硼酸,包括 [5-(甲氧基甲基)-2-噻吩基]硼酸,是有机合成中非常有价值的构建块 . 它们用于各种硼化方法,包括突出的不对称氢硼化反应 .
铃木-宫浦交叉偶联反应
硼酸最重要的应用之一是在铃木-宫浦偶联反应中 . 这是一种钯催化的交叉偶联反应,可以形成碳-碳键 .
脱硼
频哪醇硼酸酯的脱硼,[5-(甲氧基甲基)-2-噻吩基]硼酸属于这一类,是有机合成中的一个重要过程 . 这个过程还没有得到很好的发展,但据报道可以使用自由基方法催化 .
烯烃的反马氏加氢甲基化
与马特森-CH2-同系化结合,烷基硼酸酯的脱硼可以实现烯烃的反马氏加氢甲基化 . 这是一个有价值但相对未知的转化 .
复杂分子的合成
脱硼过程已用于复杂分子,如 d-®-coniine 和 indolizidine 209B 的正式全合成 .
直接芳基化
未来方向
The future directions for the study and application of “[5-(Methoxymethyl)-2-thienyl]boronic acid” and other boronic acids are promising. The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .
作用机制
Target of Action
The primary target of [5-(Methoxymethyl)-2-thienyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, [5-(Methoxymethyl)-2-thienyl]boronic acid interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which [5-(Methoxymethyl)-2-thienyl]boronic acid participates, leads to the formation of new carbon–carbon bonds . This reaction is part of a broader array of transformations that organoboron compounds can undergo, providing access to a wide variety of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of [5-(Methoxymethyl)-2-thienyl]boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
属性
IUPAC Name |
[5-(methoxymethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3,8-9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNSMMUACWAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)
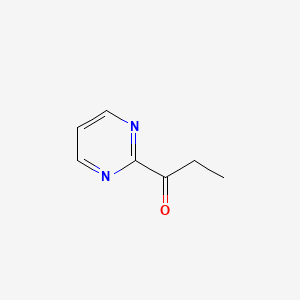
![2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B1462863.png)
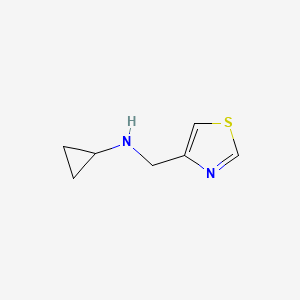
![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/structure/B1462867.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)

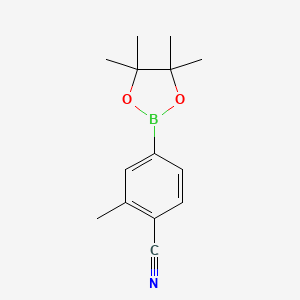
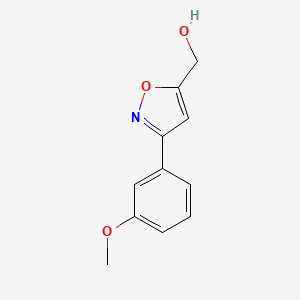
![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)
